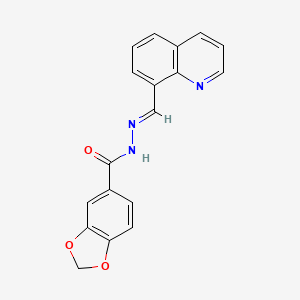

![molecular formula C18H26N4O2 B5536809 3-异丁基-N-[2-甲氧基-1-(2-吡啶基)乙基]-N,1-二甲基-1H-吡唑-5-甲酰胺](/img/structure/B5536809.png)

3-异丁基-N-[2-甲氧基-1-(2-吡啶基)乙基]-N,1-二甲基-1H-吡唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-isobutyl-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide, a pyrazole derivative, is of significant interest in the field of medicinal chemistry due to its structural complexity and potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, although this analysis will focus on the chemical aspects excluding drug use and side effects.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the cyclization reactions of hydrazines with appropriate diketones or β-dicarbonyl compounds. For instance, Tamura et al. (1973) describe the synthesis and thermal reaction of related compounds leading to the formation of pyrazolo[1,5-a]pyridines and isoxazoles, showcasing the versatility of pyrazole synthesis techniques (Tamura, Miki, Sumida, & Ikeda, 1973).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives often includes planar ring systems, facilitating interactions with biological targets. Rodier et al. (1994) explored the crystal structure of a related pyrazole compound, highlighting the planarity of the pyrazole ring and its substituents, which is crucial for understanding the compound's reactivity and interaction potential (Rodier, Belaissaoui, Morpain, & Laude, 1994).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including cyclization, N-alkylation, and substitution, which significantly influence their chemical properties. For example, Hanzlowsky et al. (2003) report on the regioselective synthesis of ethyl pyrazolecarboxylates, demonstrating the compound's reactivity towards different nucleophiles and the impact of substituents on its chemical behavior (Hanzlowsky, Jelencic, Rečnik, Svete, Golobič, & Stanovnik, 2003).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for the compound's applications in chemical synthesis and potential use in materials science. The work by Kumara et al. (2018) on a novel pyrazole derivative provides insight into the compound's thermal stability and crystal packing, which are essential for its handling and storage (Kumara, Kumar, Kumar, & Lokanath, 2018).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's behavior in chemical reactions and its potential for further functionalization. The synthesis and reactivity studies by Rahmouni et al. (2014) on isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives provide valuable insights into the reactivity and potential chemical modifications of pyrazole derivatives (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014).

科学研究应用

合成与热反应研究

相关杂环化合物的合成与热反应的研究表明,通过特定的反应可以形成吡唑并[1,5-a]吡啶和异恶唑。例如,Tamura 等人(1973 年)探索了 2,2-二酰基-N-(1-吡啶基)乙烯基胺的制备及其在二甲苯中的回流,这提供了吡唑并[1,5-a]吡啶-3-羧酸乙酯。这项研究强调了某些乙烯基胺的热不稳定性,导致以高产率生成异恶唑衍生物,突出了合成复杂杂环结构的复杂途径 (Tamura, Y., Miki*, Y., Sumida, Y., & Ikeda, M., 1973)。

吡唑衍生物的表征和细胞毒性

在药物化学领域,Hassan、Hafez 和 Osman(2014 年)合成了 5-氨基-N-芳基-3-[(4-甲氧基苯基)氨基]-1H-吡唑-4-甲酰胺,并进一步将其加工成吡唑并[1,5-a]嘧啶衍生物。然后评估了这些化合物对艾氏腹水癌 (EAC) 细胞的体外细胞毒活性。此类研究对于识别新的治疗剂和了解杂环化合物中的构效关系至关重要 (Hassan, A. S., Hafez, T., & Osman, S. A., 2014)。

用于高血压活性的新化合物

Kumar 和 Mashelker(2007 年)探索了含有 2-H-吡喃并吡啶-2-酮部分的新型 1,2,4-恶二唑杂环化合物的合成。该研究旨在开发预期表现出增强的高血压活性的化合物,展示了此类化学结构在心血管药物发现中发挥作用的潜力 (Kumar, N. & Mashelker, U. C., 2007)。

吡啶衍生物的抗过敏活性

Nohara 等人(1985 年)合成了 5-氧代-5H-[1]苯并并吡喃[2,3-b]吡啶及其四唑类似物,在实验中展示了显著的抗过敏活性。这项研究强调了此类化合物在开发新的抗过敏药物方面的潜力,某些衍生物显示出的效力明显高于现有的治疗方法,如色甘酸钠 (Nohara, A., Ishiguro, T., Ukawa, K., Sugihara, H., Maki, Y., & Sanno, Y., 1985)。

属性

IUPAC Name |

N-(2-methoxy-1-pyridin-2-ylethyl)-N,2-dimethyl-5-(2-methylpropyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2/c1-13(2)10-14-11-16(22(4)20-14)18(23)21(3)17(12-24-5)15-8-6-7-9-19-15/h6-9,11,13,17H,10,12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMEOVHNIWKUMOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN(C(=C1)C(=O)N(C)C(COC)C2=CC=CC=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-isobutyl-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-N-phenyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5536732.png)

![2-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5536736.png)

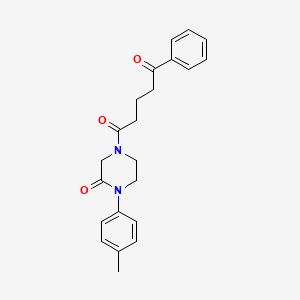

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5536756.png)

![4-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}-2-methyl-2-butanol](/img/structure/B5536764.png)

![4-[(2-pyrimidinylthio)methyl]benzonitrile](/img/structure/B5536776.png)

![N-(2,5-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5536796.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(1-naphthyl)ethanone](/img/structure/B5536801.png)

![N-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethyl)-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5536815.png)

![N'-{[5-(8-quinolinylthio)-2-furyl]methylene}pentanohydrazide](/img/structure/B5536825.png)

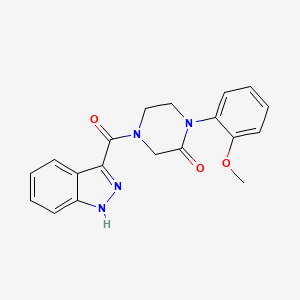

![6-{[2-(2-methoxyethyl)piperidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5536835.png)

![3-(3-methoxyphenyl)-N-methyl-N-[(2E)-3-phenyl-2-propen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5536852.png)